Whitepaper: Physicochemical Profiling and Pharmacological Workflow of 3-(Diethylamino)propyl Cinnamate
Whitepaper: Physicochemical Profiling and Pharmacological Workflow of 3-(Diethylamino)propyl Cinnamate
Executive Summary
As a Senior Application Scientist specializing in preclinical drug development, I often encounter legacy pharmacophores that serve as foundational models for modern therapeutics. 3-(Diethylamino)propyl cinnamate , historically marketed under the trade name Apothesine [1][2], is a synthetic ester-type local anesthetic developed in the early 20th century as a safer, non-addictive alternative to cocaine[1].
This whitepaper provides an authoritative, in-depth technical analysis of its chemical structure, molecular weight, synthesis methodology, and electrophysiological validation. The protocols detailed herein are designed as self-validating systems, ensuring reproducibility and scientific integrity for researchers in neuropharmacology and medicinal chemistry.
Structural and Physicochemical Profiling
The pharmacophore of 3-(diethylamino)propyl cinnamate adheres strictly to the classic tripartite structure of local anesthetics:
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A lipophilic aromatic ring (cinnamic acid derivative) that dictates lipid solubility.
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An intermediate ester linkage that determines its metabolic degradation rate.
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A hydrophilic tertiary amine (diethylamino group) that acts as the primary protonation site[3].
This amphiphilic nature is critical for its mechanism of action, allowing the uncharged base to cross lipid bilayers before protonating into its active cationic form inside the neuron.
Quantitative Physicochemical Properties
Table 1: Structural and molecular data for 3-(Diethylamino)propyl cinnamate.
| Property | Value |
| IUPAC Name | 3-(Diethylamino)propyl (E)-3-phenylprop-2-enoate |
| Common Synonym | Apothesine (Base)[1][3] |
| CAS Registry Number | 4361-80-2[4][5] |
| Molecular Formula | C16H23NO2[6] |
| Molecular Weight | 261.36 g/mol [5] |
| Monoisotopic Mass | 261.17287 Da |
| Topological Polar Surface Area (TPSA) | 29.5 Ų[3] |
| Drug Class | Ester-type Local Anesthetic[1][7] |
Chemical Synthesis Workflow
When designing the synthesis route for ester-type anesthetics, I strongly recommend the acyl chloride pathway over direct Fischer esterification. Fischer esterification suffers from poor equilibrium yields due to water generation. In contrast, thionyl chloride activation is irreversible, highly efficient, and prevents the degradation of the intermediate.
Step-by-Step Synthesis Protocol
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Acyl Chloride Formation : React cinnamic acid with an excess of thionyl chloride (SOCl₂) under reflux (approx. 80°C) for 2 hours.
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Causality: SOCl₂ converts the carboxylic acid into cinnamoyl chloride, a highly reactive intermediate necessary for efficient esterification. The byproduct gases (SO₂ and HCl) drive the reaction forward to completion.
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Solvent Evaporation : Remove excess thionyl chloride under reduced pressure using a rotary evaporator to isolate the crude cinnamoyl chloride.
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Nucleophilic Acyl Substitution (Esterification) : Dissolve the cinnamoyl chloride in anhydrous dichloromethane (DCM). Slowly add 3-diethylamino-1-propanol dropwise at 0°C in the presence of a non-nucleophilic base (e.g., triethylamine).
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Causality: The 0°C temperature controls the exothermic reaction. Triethylamine neutralizes the HCl generated, preventing the protonation of the tertiary amine, which would otherwise render it non-nucleophilic and halt the reaction.
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Aqueous Workup : Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove unreacted acid and amine salts.
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Purification & Salt Formation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. To maximize shelf-life and aqueous solubility for biological assays, precipitate the compound as a hydrochloride salt (Apothesine HCl)[3] by bubbling dry HCl gas through an ether solution.
Chemical synthesis workflow of 3-(diethylamino)propyl cinnamate via acyl chloride intermediate.
Mechanism of Action: Voltage-Gated Sodium Channel (Nav) Blockade
Like other ester-type local anesthetics, 3-(diethylamino)propyl cinnamate exerts its primary pharmacological effect by reversibly binding to the intracellular portion of voltage-gated sodium channels (Nav).
The uncharged lipophilic base penetrates the neuronal membrane. Once exposed to the slightly more acidic intracellular environment, the tertiary amine becomes protonated. This cationic form enters the open sodium channel from the cytoplasmic side and binds to the S6 segment of domain IV, physically occluding the pore and preventing Na⁺ influx. This halts action potential propagation, resulting in anesthesia[1][8].
Pharmacodynamic pathway of Nav channel blockade by 3-(diethylamino)propyl cinnamate.
Experimental Protocol: Electrophysiological Validation
To rigorously validate the Nav blocking efficacy of the synthesized compound, a whole-cell patch-clamp recording is the gold standard. In my experience overseeing preclinical assay development, isolating the Nav current requires strict control of the intracellular ionic environment to prevent data artifacts.
Step-by-Step Patch-Clamp Protocol
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Cell Preparation : Plate Nav1.7-expressing HEK293 cells (or isolated dorsal root ganglion neurons) on glass coverslips. Allow 24 hours for adherence.
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Solution Preparation :
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Extracellular Solution (ECS): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
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Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH).
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Causality: Substituting potassium with cesium (Cs⁺) in the intracellular fluid is non-negotiable; it blocks outward potassium currents, ensuring the absolute isolation of the inward sodium currents being measured.
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Drug Formulation : Dissolve 3-(diethylamino)propyl cinnamate in DMSO to create a 10 mM stock. Dilute in ECS to a final testing concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced membrane toxicity.
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Recording Setup : Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Form a GΩ seal on the cell membrane and apply negative pressure to achieve the whole-cell configuration.
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Voltage Protocol : Hold the membrane potential at -100 mV. Apply 20 ms depolarizing steps from -80 mV to +60 mV in 10 mV increments.
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Causality: This specific protocol activates the Nav channels from a resting state, generating a current-voltage (I-V) relationship curve to establish the baseline peak inward current.
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Perfusion and Measurement : Perfuse the drug solution over the cell for 3–5 minutes. Repeat the voltage protocol. Measure the fractional reduction in peak inward current.
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Washout : Perfuse with drug-free ECS to confirm the reversibility of the blockade.
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Causality: This self-validating step verifies that the current reduction was genuinely drug-induced and not a result of cell rundown or membrane degradation.
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Pharmacokinetics and Degradation Insights
Ester-type anesthetics are inherently prone to rapid hydrolysis[7][8]. In vivo, 3-(diethylamino)propyl cinnamate is rapidly metabolized in the plasma by pseudocholinesterases (plasma esterases). The ester bond is cleaved to yield cinnamic acid and 3-diethylamino-1-propanol. While this rapid degradation pathway ensures a short half-life and minimizes systemic toxicity, it carries a risk of cross-sensitization and allergic contact dermatitis in patients sensitive to ester metabolites (analogous to para-aminobenzoic acid derivatives)[7].
For in vitro storage, formulation in slightly acidic conditions (pH 4.5–5.5) using the hydrochloride salt is required to prevent spontaneous aqueous hydrolysis[3].
References
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Title : 3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863 Source : National Center for Biotechnology Information (NIH) - PubChem URL :[Link]
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Title : Apothesine HCl | C16H24ClNO2 | CID 6433200 Source : National Center for Biotechnology Information (NIH) - PubChem URL :[Link]
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Title : 肉桂酸3-(二乙氨基)丙酯 CAS#: 4361-80-2 (3-(Diethylamino)propyl cinnamate) Source : ChemWhat Chemical and Biological Database URL :[Link]
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Title : Local Anæsthesia by Apothesine in General Surgery (Banerjee, 1929) Source : Semantic Scholar / The Indian Medical Gazette URL : [Link]
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Title : Cutaneous Sensitivity to Para-Aminobenzoic Acid and its Derivatives Source : Cleveland Clinic Journal of Medicine URL :[Link]
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- 1. ia800607.us.archive.org [ia800607.us.archive.org]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. Apothesine HCl | C16H24ClNO2 | CID 6433200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-(二乙氨基)丙基肉桂酸酯 CAS#: 4361-80-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
